molecular formula C9H13NOS B11784601 4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B11784601
M. Wt: 183.27 g/mol
InChI Key: QOXYZNWPOZYOIZ-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone in the presence of a catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxymethyl group can influence the compound’s binding affinity and selectivity towards its targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the methoxymethyl group, which can affect its reactivity and applications.

    4-(Hydroxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:

    4-(Methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: The presence of a methyl group instead of a methoxymethyl group can alter the compound’s reactivity and biological activity.

Uniqueness

The presence of the methoxymethyl group in 4-(Methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine imparts unique chemical properties, such as increased solubility and potential for specific interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

4-(methoxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C9H13NOS/c1-11-6-8-7-3-5-12-9(7)2-4-10-8/h3,5,8,10H,2,4,6H2,1H3

InChI Key

QOXYZNWPOZYOIZ-UHFFFAOYSA-N

Canonical SMILES

COCC1C2=C(CCN1)SC=C2

Origin of Product

United States

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